Physicochemical Properties and Profiling of 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol: A Comprehensive Guide for Drug Development
Physicochemical Properties and Profiling of 1-[2-(Methylsulfanyl)phenyl]ethan-1-ol: A Comprehensive Guide for Drug Development
Executive Summary
As a building block in medicinal chemistry, 1-[2-(methylsulfanyl)phenyl]ethan-1-ol (CAS: 30439-31-7) presents a unique structural motif combining a secondary benzylic alcohol with an ortho-substituted thioether. Understanding its physicochemical behavior is critical for rational drug design, as these functional groups directly dictate the molecule's solubility, lipophilicity, and metabolic fate. This whitepaper provides an in-depth, causal analysis of the compound's properties, supported by self-validating experimental protocols for its characterization.
Structural & Molecular Fundamentals
The structural topology of 1-[2-(methylsulfanyl)phenyl]ethan-1-ol governs its macroscopic properties. The molecule features a benzene ring substituted at position 1 with a 1-hydroxyethyl group (–CH(OH)CH₃) and at position 2 with a methylthio group (–SCH₃).
The Causality of Intramolecular Interactions: The ortho relationship between the bulky methylthio group and the secondary alcohol induces significant steric hindrance. This steric clash restricts the rotational freedom of the 1-hydroxyethyl moiety, locking it into specific low-energy conformations. Furthermore, the spatial proximity of the sulfur atom's lone electron pairs to the hydroxyl proton facilitates weak intramolecular hydrogen bonding. This intramolecular interaction reduces the molecule's capacity to act as a hydrogen bond donor to surrounding solvent molecules. Consequently, this structural nuance decreases its aqueous solubility and increases its apparent lipophilicity compared to its para-substituted counterparts [1].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound, essential for predicting its pharmacokinetic behavior.
| Property | Value / Description | Method / Source |
| IUPAC Name | 1-[2-(methylsulfanyl)phenyl]ethan-1-ol | Nomenclature |
| CAS Number | 30439-31-7 | Standard Identifier |
| Molecular Formula | C₉H₁₂OS | Chemical Structure |
| Molecular Weight | 168.25 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 45.53 Ų | Computed (OH: 20.23, S: 25.30) |
| Hydrogen Bond Donors / Acceptors | 1 / 2 | Structural Analysis |
| Predicted LogP | ~2.2 - 2.6 | Consensus Cheminformatics |
Lipophilicity Profiling (LogP) Assessment
Lipophilicity (LogP) is a primary driver of membrane permeability and off-target partitioning. For thioether-containing alcohols, accurate LogP determination requires strict environmental control to prevent artifactual ionization. We employ a self-validating shake-flask method coupled with LC-MS/MS, grounded in the standards [2].
Self-Validating Shake-Flask Protocol
To ensure absolute trustworthiness, this protocol incorporates an internal reference standard. If the system fails to accurately partition the known standard, the entire run is invalidated, ensuring data integrity.
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Stock Preparation: Prepare a 1 mM stock solution of 1-[2-(methylsulfanyl)phenyl]ethan-1-ol in anhydrous DMSO.
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Biphasic System Assembly: Add 10 µL of the stock to a vial containing 495 µL of n-octanol and 495 µL of Phosphate-Buffered Saline (PBS, pH 7.4).
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Causality: PBS is utilized instead of unbuffered water to neutralize localized pH shifts caused by dissolved atmospheric CO₂, ensuring the secondary alcohol remains entirely un-ionized throughout the assay.
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Internal Validation Spike (Critical Step): Co-spike the system with 10 µL of a reference standard (e.g., Propranolol, known LogP ~3.48).
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Trustworthiness: The reference standard acts as a self-validating control. If the calculated LogP of the propranolol control deviates by >0.1 log units from its established literature value, it indicates incomplete phase separation or emulsion formation, and the assay is automatically rejected.
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Thermodynamic Equilibration: Mechanically shake the vials for 1 hour at 25°C to achieve thermodynamic equilibrium, followed by centrifugation at 10,000 × g for 15 minutes to break any microscopic emulsions.
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Phase Quantification: Carefully aliquot the aqueous and organic phases. Dilute the n-octanol phase 1:100 in methanol to prevent mass spectrometer detector saturation. Analyze both phases via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Caption: Step-by-step experimental workflow for determining LogP via shake-flask LC-MS/MS.
Metabolic Stability & Reactivity
When transitioning 1-[2-(methylsulfanyl)phenyl]ethan-1-ol into biological systems, understanding its metabolic liabilities is paramount. The molecule possesses two primary metabolic "soft spots": the thioether sulfur and the secondary hydroxyl group.
Causality of Biotransformation: The electron-rich sulfur atom is highly susceptible to S-oxidation by Cytochrome P450 (CYP450) enzymes (particularly the CYP3A family) and Flavin-containing monooxygenases (FMOs). This rapidly yields a polar sulfoxide, which can undergo subsequent oxidation to a sulfone. Concurrently, the secondary alcohol is a substrate for Alcohol Dehydrogenase (ADH), leading to the formation of an acetophenone derivative. Alternatively, the hydroxyl group can undergo Phase II conjugation via UDP-glucuronosyltransferases (UGTs) to form a highly polar, readily excretable O-glucuronide.
Caption: Logical mapping of primary biotransformation pathways for the parent compound.
Bioanalytical Characterization Workflow
To quantify the compound in biological matrices (e.g., plasma or microsomal incubations) during stability assays, a robust LC-MS/MS method must be validated according to the [3].
Self-Validating LC-MS/MS Protocol
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Sample Extraction: Aliquot 50 µL of the biological matrix. Add 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., D₃-1-[2-(methylsulfanyl)phenyl]ethan-1-ol).
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Causality & Trustworthiness: Protein precipitation with cold organic solvent instantly halts enzymatic degradation, preserving the analyte's exact concentration at the time of sampling. The SIL-IS perfectly co-elutes with the target analyte, dynamically correcting for any matrix-induced ion suppression during Electrospray Ionization (ESI). This ensures the quantification is mathematically self-validating regardless of matrix variability.
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Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Causality: Formic acid acts as a crucial proton source, significantly enhancing the [M+H]⁺ ion yield for the thioether moiety in positive ion mode.
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Mass Spectrometric Detection: Monitor the specific MRM transitions. The primary transition typically involves the loss of water from the protonated molecular ion ([M+H-H₂O]⁺), which is a highly characteristic fragmentation pathway for benzylic alcohols.
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Validation Criteria: Ensure the accuracy of Quality Control (QC) samples is within ±15% of the nominal concentration, strictly adhering to ICH M10 regulatory standards [3].
References
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Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. Available at:[Link]
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European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Regulatory Guidelines. Available at: [Link]
